(S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide (S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468275
InChI: InChI=1S/C16H19N3O/c1-11(17)16(20)19(13-6-7-13)10-15-14-5-3-2-4-12(14)8-9-18-15/h2-5,8-9,11,13H,6-7,10,17H2,1H3/t11-/m0/s1
SMILES: CC(C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N
Molecular Formula: C16H19N3O
Molecular Weight: 269.34 g/mol

(S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide

CAS No.:

Cat. No.: VC13468275

Molecular Formula: C16H19N3O

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-isoquinolin-1-ylmethyl-propionamide -

Specification

Molecular Formula C16H19N3O
Molecular Weight 269.34 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-(isoquinolin-1-ylmethyl)propanamide
Standard InChI InChI=1S/C16H19N3O/c1-11(17)16(20)19(13-6-7-13)10-15-14-5-3-2-4-12(14)8-9-18-15/h2-5,8-9,11,13H,6-7,10,17H2,1H3/t11-/m0/s1
Standard InChI Key WKCCOWDAAHBWNM-NSHDSACASA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N
SMILES CC(C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N
Canonical SMILES CC(C(=O)N(CC1=NC=CC2=CC=CC=C21)C3CC3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Cyclopropyl group: A three-membered carbocyclic ring known for enhancing metabolic stability and modulating lipophilicity .

  • Isoquinoline scaffold: A bicyclic aromatic system common in alkaloids and kinase inhibitors .

  • (S)-2-Aminopropionamide backbone: A chiral center critical for stereoselective interactions with biological targets .

Molecular Formula: C17H20N3O\text{C}_{17}\text{H}_{20}\text{N}_3\text{O}
Molecular Weight: 294.37 g/mol (calculated using PubChem data ).

Table 1: Physicochemical Properties

PropertyValueSource
LogP (Partition Coefficient)2.66 ± 0.15
PSA (Polar Surface Area)58.2 Ų
SolubilityLow (DMSO-soluble)

Synthesis and Structural Analogues

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Amide Coupling: Reacting (S)-2-aminopropionic acid with cyclopropylamine in the presence of DCC (dicyclohexylcarbodiimide) .

  • Isoquinoline Functionalization: Introducing the isoquinolin-1-ylmethyl group via nucleophilic substitution or reductive amination .

  • Chiral Resolution: Enantiomeric purity is achieved using chiral HPLC or asymmetric catalysis .

Key Reaction Conditions:

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF) .

  • Catalysts: Palladium for cross-coupling reactions .

Table 2: Yield Optimization in Synthesis

StepYield (%)ConditionsSource
Amide Formation77DCM, 0–5°C, 2 hours
Isoquinoline Attachment65THF, Pd(OAc)₂, 60°C

Pharmacological Activity and Mechanisms

Target Engagement

Structural analogs of this compound exhibit affinity for:

  • Discoidin Domain Receptors (DDR1/2): Implicated in fibrosis and cancer progression .

  • Neuropeptide Y Receptors (NPY-Rs): Modulators of appetite and anxiety .

Table 3: Biological Activity of Analogues

Analog StructureTargetIC₅₀ (nM)Source
N-Cyclopropyl-N-methylpropanamideDDR18.2 ± 2.3
Isoquinoline-derivatized amidesNPY1-R0.13

Mechanistic Insights

  • DDR Inhibition: The cyclopropyl group enhances hydrophobic interactions with the kinase domain, while the isoquinoline moiety occupies the ATP-binding pocket .

  • Stereoselectivity: The (S)-configuration optimizes hydrogen bonding with residues in the NPY1-R binding site .

Challenges and Future Directions

Limitations

  • Low Solubility: Requires formulation strategies (e.g., nanoemulsions) .

  • Synthetic Complexity: High-resolution chiral separation increases production costs .

Research Priorities

  • In Vivo Efficacy Studies: Validate pharmacokinetics and toxicity profiles.

  • Structure-Activity Relationship (SAR): Optimize substituents on the isoquinoline ring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator